molecular formula C8H10N4S2 B1326994 4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-56-7

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B1326994
CAS No.: 1142208-56-7
M. Wt: 226.3 g/mol
InChI Key: SRNIXGJTHXPWDA-UHFFFAOYSA-N
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Description

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with guanidine in the presence of a base, followed by thiolation to introduce the thiol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazine ring or the thiophene ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol
  • 4-Amino-6-(4-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Uniqueness

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

IUPAC Name

4-amino-2-(3-methylthiophen-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c1-4-2-3-14-5(4)6-10-7(9)12-8(13)11-6/h2-3,6H,1H3,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNIXGJTHXPWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2NC(=S)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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